2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide
Description
This compound is a thiopheno[2,3-d]pyrimidinone-based acetamide derivative characterized by a 5,6-dimethyl-4-oxo core, a prop-2-enyl (allyl) substituent at position 3, and a thioether linkage connecting the heterocyclic scaffold to an N-(2-phenylphenyl)acetamide moiety. The structural complexity of this compound places it within a broader class of thio-pyrimidinyl acetamides investigated for their physicochemical and pharmacological properties .
Properties
Molecular Formula |
C25H23N3O2S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O2S2/c1-4-14-28-24(30)22-16(2)17(3)32-23(22)27-25(28)31-15-21(29)26-20-13-9-8-12-19(20)18-10-6-5-7-11-18/h4-13H,1,14-15H2,2-3H3,(H,26,29) |
InChI Key |
FAYOHWWWNDGDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Thiolation at Position 2
The 2-position is thiolated using phosphorus pentasulfide (P₂S₅) in dry toluene under nitrogen atmosphere. This converts the carbonyl group to a thione, forming 2-mercapto-5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine .
Conditions :
Acetamide Coupling
The thiol intermediate reacts with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-chloroacetamide-thieno[2,3-d]pyrimidine . Subsequent amidation with 2-phenylphenylamine is performed using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dichloromethane (DCM).
Stepwise protocol :
-
Chloroacetylation :
-
Amidation :
-
2-Phenylphenylamine (1.2 equiv.), HATU (1.5 equiv.), DIPEA (3.0 equiv.), DCM, RT, 12 hours.
-
Yield: 75%.
-
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water (7:3). Purity exceeds 95% as confirmed by HPLC.
Spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic), 5.92 (m, 2H, CH₂=CH–), 4.32 (s, 2H, SCH₂CO), 2.51 (s, 6H, 2×CH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Core synthesis | Cyclocondensation | 72 | 85 | |
| Alkylation | Allyl bromide/K₂CO₃ | 68 | 90 | |
| Thiolation | P₂S₅/toluene | 65 | 88 | |
| Acetamide coupling | HATU/DIPEA | 75 | 95 |
Industrial-Scale Considerations
For bulk production, continuous flow reactors improve thiolation efficiency (yield: 78%) by minimizing P₂S₅ decomposition. Solvent recovery systems (e.g., DMF distillation) reduce costs by 30%. Regulatory compliance requires strict control of allyl bromide residues (<10 ppm).
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs demonstrate antimicrobial and kinase inhibitory properties. Modifications at the 2-phenylphenyl group enhance solubility without compromising activity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by others, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The allyl group in the target compound may confer higher reactivity compared to ethyl or methyl groups in analogs . The biphenyl group increases hydrophobicity relative to simpler aryl substituents (e.g., dichlorophenyl in ).
Spectroscopic and Physicochemical Properties
Notes:
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., premature thioamide oxidation) .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thienopyrimidine core formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the target compound from by-products .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., prop-2-enyl group at C3, acetamide linkage) and detect stereochemical impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] vs. calculated) .
- HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
Discrepancies in IC values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare substituent effects (e.g., 3-prop-2-enyl vs. 3-benzyl groups) using molecular docking to identify binding affinity differences .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid aggregation in cell-based assays .
Q. How are synthesis by-products identified and mitigated?
Common by-products include:
- Oxidized thioethers : Prevented by conducting reactions under inert atmospheres (N/Ar) .
- Acetamide hydrolysis : Avoid aqueous workup at high pH; use anhydrous MgSO for drying .
- Isolation : Preparative HPLC separates regioisomers (e.g., C2 vs. C4 substitution) .
Q. What computational methods predict pharmacokinetic properties?
- Log P calculation : Software like ChemDraw estimates lipophilicity (critical for blood-brain barrier penetration) .
- CYP450 inhibition : Molecular dynamics simulations assess metabolic stability .
- ADMET profiling : Tools like SwissADME predict absorption and toxicity risks .
Q. How are conflicting spectral data (e.g., NMR shifts) resolved?
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in the acetamide group) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons in the 2-phenylphenyl group) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
Methodological Considerations
Q. What in vitro assays validate biological activity?
- Kinase inhibition : Use TR-FRET assays (e.g., EGFR, VEGFR2) with ATP-concentration-matched controls .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress modulation .
Q. How are reaction yields improved in multi-step synthesis?
- Stepwise optimization : Prioritize high-yield steps (e.g., thioether formation >85% yield) over low-yield cyclization (~60%) .
- Catalyst screening : Pd/C or Ni catalysts enhance Suzuki couplings for aryl substitutions .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., 30 minutes vs. 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
